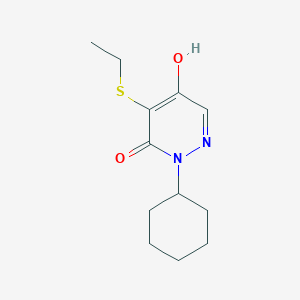![molecular formula C11H8N2O3S B5914504 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914504.png)
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one, also known as ML347, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it a subject of intense research.
Wirkmechanismus
The mechanism of action of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves the inhibition of HDACs and PDEs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression. PDEs, on the other hand, are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of PDEs leads to increased levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects, depending on the target enzyme and the disease condition. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting anti-inflammatory effects in various disease conditions. Inhibition of PDEs has been found to exhibit vasodilatory effects, making it a potential therapeutic agent for cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potent inhibitory activity against HDACs and PDEs, making it a valuable tool for studying the role of these enzymes in various disease conditions. However, the limitations of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one. One potential direction is the development of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one derivatives with improved pharmacokinetic properties and selectivity for specific target enzymes. Another direction is the evaluation of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in preclinical and clinical studies for its potential therapeutic applications in various disease conditions. Additionally, the use of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves a multistep process that begins with the reaction of 2-chloro-4-nitropyridine with 2-mercaptobenzoic acid. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and oxidation, to yield the final product.
Wissenschaftliche Forschungsanwendungen
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes and have been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c1-4-2-6(15)13-11-8(4)9-10(17-11)5(14)3-7(16)12-9/h2-3H,1H3,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRYXRBSQUTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914454.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914464.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5914472.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914479.png)
![7-hydroxy-2-(methylthio)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914482.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914499.png)
![N-(2,4-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914505.png)
![7-(1,3-benzodioxol-5-yl)-9-(difluoromethyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914509.png)
![2-[(4-bromobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914514.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914522.png)